1-(1-propyl-1H-pyrazol-4-yl)methanamine chemical properties
1-(1-propyl-1H-pyrazol-4-yl)methanamine chemical properties
An In-depth Technical Guide to 1-(1-propyl-1H-pyrazol-4-yl)methanamine for Advanced Research Applications
Abstract
This technical guide provides a comprehensive analysis of 1-(1-propyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest to the medicinal chemistry and drug discovery sectors. The document delineates the molecule's core physicochemical properties, structural features, and anticipated spectroscopic profile. A detailed, representative synthetic protocol is presented, emphasizing the rationale behind methodological choices. Furthermore, the guide explores the compound's chemical reactivity, derivatization potential, and its prospective applications as a foundational scaffold in the development of novel therapeutic agents. Safety and handling protocols, extrapolated from closely related structural isomers, are also provided to ensure safe laboratory practice. This document is intended to serve as a critical resource for researchers leveraging this versatile building block in their scientific endeavors.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates renowned for a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of enzyme inhibitors and receptor modulators. 1-(1-propyl-1H-pyrazol-4-yl)methanamine (CAS 1006333-36-3) emerges as a particularly valuable building block within this class.[3] It combines the stable N-alkylated pyrazole core with a reactive primary aminomethyl group at the 4-position, offering a versatile handle for molecular elaboration.
This guide aims to consolidate the available technical information on this compound, supplemented with expert-driven analysis and predictive data, to empower researchers in drug development. By explaining the causality behind synthetic strategies and potential applications, we provide a practical framework for its effective utilization.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 1-(1-propyl-1H-pyrazol-4-yl)methanamine are summarized below. These properties are essential for its handling, reaction setup, and integration into analytical workflows.
| Identifier | Value | Source |
| Chemical Name | 1-(1-propyl-1H-pyrazol-4-yl)methanamine | Pharmaffiliates[3] |
| Synonyms | [(1-Propyl-1H-pyrazol-4-yl)methyl]amine | Pharmaffiliates[3] |
| CAS Number | 1006333-36-3 | Pharmaffiliates[3] |
| Molecular Formula | C₇H₁₃N₃ | Pharmaffiliates[3] |
| Molecular Weight | 139.20 g/mol | Pharmaffiliates[3] |
| InChI Key | VMNKYEWGKWZUNI-UHFFFAOYSA-N (for isopropyl isomer) | PubChem[4] |
| Canonical SMILES | CCCN1C=C(C=N1)CN | PubChem[4] (modified for n-propyl) |
| Property | Value / Observation | Source / Rationale |
| Physical State | Liquid (for the 5-yl isomer) | Sigma-Aldrich |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates[3] |
| Predicted XLogP3 | ~0.3 - 0.5 | Based on related structures[4][5] |
| Predicted pKa (Amine) | ~9.5 - 10.0 | Standard for primary alkylamines |
| Predicted pKa (Pyrazole) | ~2.0 - 2.5 | Standard for N-alkylated pyrazoles |
Anticipated Spectroscopic Characterization
While empirical spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic signatures. These predictions are invaluable for reaction monitoring and quality control during its synthesis and subsequent use.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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Propyl Chain : A triplet at ~0.9 ppm (CH₃), a sextet at ~1.8 ppm (CH₂), and a triplet at ~4.0 ppm (N-CH₂).
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Pyrazole Ring : Two singlets in the aromatic region, expected around 7.5-7.8 ppm (C3-H and C5-H).
-
Aminomethyl Group : A singlet for the methylene protons (C-CH₂-N) around 3.8 ppm and a broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy : The carbon spectrum should display 7 unique signals corresponding to each carbon atom in the structure.
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Propyl Chain : Three signals in the aliphatic region (~11, 24, 52 ppm).
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Aminomethyl Carbon : A signal around 38-45 ppm.
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Pyrazole Ring : Three signals, with C3 and C5 in the aromatic region (~130-140 ppm) and C4 at a higher field (~115-120 ppm).
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-
Mass Spectrometry (MS-ESI) : The positive ion electrospray mass spectrum should prominently feature the protonated molecular ion [M+H]⁺ at m/z 140.2. Key fragmentation would likely involve the loss of the propyl group or cleavage of the aminomethyl side chain.
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Infrared (IR) Spectroscopy : Key vibrational bands would include:
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N-H Stretch : A moderate, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretch : Aliphatic stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.
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C=N Stretch : A sharp absorption around 1500-1550 cm⁻¹ from the pyrazole ring.
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Synthesis and Purification
A robust and logical synthetic pathway to 1-(1-propyl-1H-pyrazol-4-yl)methanamine can be designed from commercially available precursors using well-established organic transformations. The following multi-step protocol is a representative example, chosen for its reliability and use of standard laboratory reagents.
Synthetic Workflow Overview
The proposed synthesis involves two key transformations: (1) selective N-alkylation of a pyrazole-4-carbaldehyde core, followed by (2) reductive amination to install the aminomethyl functionality.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1-Propyl-1H-pyrazole-4-carbaldehyde
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Causality: This step selectively adds the propyl group to one of the pyrazole nitrogens. Potassium carbonate is a mild base suitable for this N-alkylation, preventing side reactions. Acetonitrile is an ideal polar aprotic solvent that facilitates the Sₙ2 reaction.
-
Procedure:
-
To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-iodopropane (1.2 eq) dropwise to the mixture.
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Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the N-propylated intermediate.
-
Step 2: Synthesis of 1-(1-Propyl-1H-pyrazol-4-yl)methanamine
-
Causality: Reductive amination is a highly efficient method for converting an aldehyde to a primary amine. Ammonium acetate serves as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is mild and selectively reduces the imine intermediate in the presence of the starting aldehyde, minimizing side reactions.
-
Procedure:
-
Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (NH₄OAc, 10 eq) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess reducing agent.
-
Basify the solution with 2M NaOH to a pH of >12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product. Further purification via chromatography may be performed if necessary.
-
Chemical Reactivity and Derivatization Potential
The primary amine functionality is the molecule's most significant reactive site, making it an excellent substrate for library synthesis in drug discovery programs.
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Nucleophilicity of the Amine : The aminomethyl group is a potent nucleophile, readily undergoing reactions such as:
-
Acylation : Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.[6]
-
Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines.
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Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.
-
This reactivity allows for systematic modification of the molecule's properties, such as solubility, lipophilicity, and its ability to form hydrogen bonds, which are critical parameters in drug design.
Caption: Key derivatization reactions of the primary amine.
Applications in Research and Drug Discovery
1-(1-propyl-1H-pyrazol-4-yl)methanamine is not an end-product therapeutic itself but rather a strategic starting material. Its value lies in its utility as a scaffold to access novel chemical space.
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Scaffold for Bioactive Molecules : The pyrazole core is associated with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This compound provides a direct entry point for creating novel analogues of known pyrazole-based drugs.
-
Fragment-Based Drug Discovery (FBDD) : As a small, functionalized heterocycle, it serves as an ideal fragment for FBDD screening campaigns to identify initial hits against protein targets.
-
Combinatorial Chemistry : The reactive amine handle makes it highly suitable for parallel synthesis, enabling the rapid generation of large libraries of related compounds for high-throughput screening (HTS) to discover new lead compounds.[7]
Safety and Handling
| Hazard Class | Information (based on 5-yl isomer) | Source |
| GHS Pictograms | Corrosion, Exclamation Mark | Sigma-Aldrich[8] |
| Signal Word | Danger | Sigma-Aldrich[8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | Sigma-Aldrich[8] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Sigma-Aldrich[8] |
Recommended Handling Procedures:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
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PubChem. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]
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Pharmaffiliates. [(1-Propyl-1H-pyrazol-4-yl)methyl]amine. [Link]
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ChemBK. (3-methyl-1-propyl-4-pyrazolyl)methanamine. [Link]
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PubChem. 1H-pyrazol-4-ylmethanamine. [Link]
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J&K Scientific. (1-Isopropyl-1H-pyrazol-4-yl)methanamine. [Link]
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Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]
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Sinfoo Biotech. (3-methyl-1-propyl-1h-pyrazol-4-yl)methanamine. [Link]
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MilliporeSigma. 1-(1-propyl-1H-pyrazol-5-yl)methanamine. [Link]
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MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
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Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. [Link]
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MDPI. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]
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PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
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PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. [Link]
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Chemsrc. 4-bromo-1-[3-(dimethylamino)propyl]-1H-pyrazol-3-amine. [Link]
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